molecular formula C14H14Cl2N2O2 B7533637 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one

6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one

Cat. No.: B7533637
M. Wt: 313.2 g/mol
InChI Key: KNGIQSRURMBRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one, also known as DCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCQ belongs to the quinazolinone family and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one is not fully understood, but it has been proposed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, this compound has been found to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In inflammation, this compound suppresses the activation of NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory cytokines and chemokines. This compound's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, this compound has been shown to inhibit angiogenesis, a process crucial for tumor growth and metastasis. In inflammation, this compound suppresses the production of pro-inflammatory cytokines and chemokines, leading to the downregulation of the inflammatory response. This compound's antiviral activity is believed to be due to its ability to inhibit viral replication, leading to the inhibition of viral spread and infection.

Advantages and Limitations for Lab Experiments

6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has several advantages and limitations for lab experiments. One of the advantages is its potent antitumor activity, making it an attractive candidate for cancer research. In addition, this compound has been shown to possess anti-inflammatory and antiviral activities, making it a versatile compound for various fields of research. However, this compound's limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, this compound's mechanism of action is not fully understood, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for 6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one research. One potential direction is to further investigate this compound's mechanism of action, particularly in cancer cells, to identify potential targets for drug development. Another potential direction is to study this compound's pharmacokinetics and bioavailability to optimize its therapeutic potential. Furthermore, this compound's antiviral activity can be further explored to identify potential applications in the treatment of viral infections. Overall, this compound has shown promising potential for various therapeutic applications, and further research is warranted to fully understand its biological activities and potential clinical applications.

Synthesis Methods

6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one can be synthesized through a multistep process that involves the reaction of 2-chloro-3-formylquinazolin-4(3H)-one with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions that involve chlorination, deprotection, and cyclization, leading to the formation of this compound.

Scientific Research Applications

6,8-Dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. In addition, this compound has been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. This compound has also been studied for its antiviral activity, particularly against the influenza virus, by inhibiting viral replication.

Properties

IUPAC Name

6,8-dichloro-3-(3,3-dimethyl-2-oxobutyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)11(19)6-18-7-17-12-9(13(18)20)4-8(15)5-10(12)16/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGIQSRURMBRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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